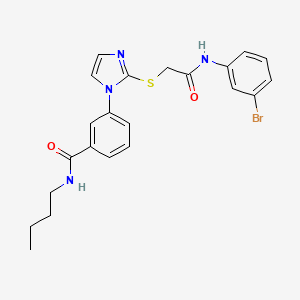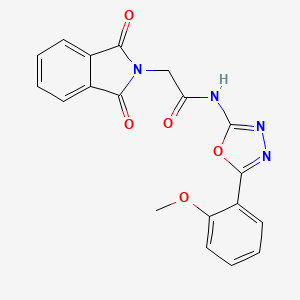
3-(2-((2-((3-bromophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-butylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a bromophenyl group, an amino group, a thio group, an imidazole ring, and a butylbenzamide group . It’s possible that this compound could have applications in medical or chemical research, as many similar compounds do .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction, NMR spectroscopy, and density functional theory (DFT) . These techniques can provide detailed information about the compound’s structure and properties .Chemical Reactions Analysis
The chemical reactivity of similar compounds is often studied using computational methods like DFT . These studies can provide insights into the compound’s potential reactivity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using a variety of techniques, including spectroscopy and computational methods . These analyses can provide information about the compound’s stability, reactivity, and other properties .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment : The compound exhibits potential as a photosensitizer in photodynamic therapy, a treatment modality for cancer. Its characteristics like good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make it suitable for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Novel Impurities in Pharmaceuticals : This compound has been identified as an impurity in pharmaceuticals. Its synthesis and characterization can help in understanding and controlling the purity of drugs (Kancherla et al., 2018).
Development of Heterocyclic Compounds : It serves as a precursor in the synthesis of various heterocyclic compounds like oxazepine, pyrazole, and isoxazole derivatives. These compounds have applications in pharmaceuticals and material science (Adnan, Hassan, & Thamer, 2014).
Molecular Docking Studies in Anticancer Research : It has been used in molecular docking studies to explore its potential as a chemotherapeutic agent. This involves assessing the binding conformation and potency of the compound against cancer targets (Laxminarayana et al., 2021).
Chemical Synthesis and Reaction Mechanisms : Research includes its synthesis from related compounds and exploration of the reaction mechanisms, which contributes to the broader field of organic chemistry (Wan Ming-hui, 2014).
Antimicrobial Properties : Studies have shown that this compound and its derivatives exhibit antimicrobial properties, making it relevant in the development of new antibiotics and antifungal agents (Güzeldemirci & Küçükbasmacı, 2010).
Antioxidant Activity : Derivatives of this compound have been evaluated for their antioxidant properties, which are significant in the development of therapies for diseases caused by oxidative stress (Queiroz et al., 2007).
Synthesis of Benzimidazoles : The compound is involved in the synthesis of 1-substituted benzimidazoles, which are important in medicinal chemistry for their wide range of biological activities (Lygin & Meijere, 2009).
Anti-Inflammatory Activity : Derivatives of this compound have been tested for anti-inflammatory activity, contributing to the search for new drugs in this therapeutic area (Santos et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-[2-(3-bromoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4O2S/c1-2-3-10-24-21(29)16-6-4-9-19(13-16)27-12-11-25-22(27)30-15-20(28)26-18-8-5-7-17(23)14-18/h4-9,11-14H,2-3,10,15H2,1H3,(H,24,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDVQSJFWQDYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2525672.png)
![Ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525676.png)

![N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2525680.png)


![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)




![1-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2525689.png)
![N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2525691.png)
